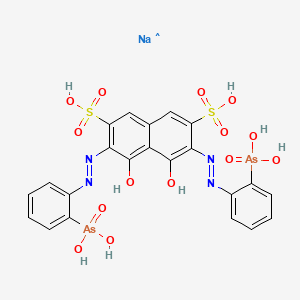

Arsenazo III sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arsenazo III sodium is synthesized through a multi-step process involving the diazotization of 2-aminophenylarsonic acid followed by coupling with chromotropic acid . The reaction conditions typically involve acidic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high purity and yield . The process includes the use of advanced filtration and purification techniques to remove impurities and obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Arsenazo III sodium undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction .

Common Reagents and Conditions:

Complexation: this compound forms complexes with metal ions such as calcium, uranium, and thorium under slightly acidic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions in the presence of suitable oxidizing or reducing agents.

Major Products Formed: The major products formed from these reactions are typically metal-Arsenazo III complexes, which exhibit distinct absorbance properties useful for spectrophotometric analysis .

Aplicaciones Científicas De Investigación

Arsenazo III sodium has a wide range of applications in scientific research:

Mecanismo De Acción

Arsenazo III sodium functions as a metallochromic dye, forming colored complexes with metal ions. The mechanism involves the binding of metal ions to the azo groups and hydroxyl groups of the compound, resulting in a shift in absorbance that can be measured spectrophotometrically . This binding is highly specific for certain metal ions, making it a valuable tool for quantitative analysis .

Comparación Con Compuestos Similares

Chlorophosphonazo III: Contains o-phosphono-o’-oxyazo groups and is used for the determination of uranium and scandium.

Chromotropic Acid: Used in the synthesis of Arsenazo III sodium and other azo dyes.

Uniqueness of this compound: this compound is unique due to its high specificity for calcium and its ability to form stable complexes with a wide range of metal ions . This specificity and stability make it particularly useful for precise and accurate spectrophotometric analysis in various fields .

Actividad Biológica

Introduction

Arsenazo III sodium, a diazo dye with the chemical formula C22H18As2N4O14S2 and CAS number 1668-00-4, is primarily utilized as a reagent in analytical chemistry for detecting metal ions, particularly calcium. Its biological activity has been extensively studied, revealing significant interactions with various biological systems.

This compound is characterized by its ability to form colored complexes with metal ions, particularly calcium ions (Ca2+). The interaction between arsenazo III and Ca2+ leads to a color change that can be quantitatively measured using spectrophotometry. This property is exploited in various assays to determine ion concentrations in biological samples.

Mechanism of Calcium Detection

The binding of Ca2+ to arsenazo III results in the formation of a blue-purple complex, measurable at 660 nm. This reaction is essential for monitoring intracellular calcium levels in various biological contexts, including muscle contraction and neurotransmitter release .

Kinetic Studies

Kinetic studies have demonstrated that the complex formation between Ca2+ and arsenazo III is rapid and reversible. Temperature-jump relaxation experiments indicate that the binding affinity of arsenazo III for Ca2+ is influenced by ionic strength and pH, which can affect its application in physiological conditions .

Biological Applications

This compound has found applications beyond simple metal ion detection. Its role in biological systems includes:

- Calcium Signaling : Arsenazo III functions as a calcium indicator in various cell types, allowing researchers to study calcium dynamics during cellular processes such as excitation-contraction coupling in muscle cells and synaptic transmission in neurons .

- Detection of Rare Earth Elements : Recent studies have employed arsenazo III for the spectrophotometric determination of rare earth elements (REEs) in microbial cultures, showcasing its versatility beyond traditional metal ion detection .

Case Studies

-

Calcium Dynamics in Photoreceptor Cells :

A study demonstrated that arsenazo III could effectively measure light-induced changes in intracellular ionized calcium levels in Limulus ventral photoreceptor cells. The dye's sensitivity allowed for real-time monitoring of calcium fluctuations during phototransduction . -

Mitochondrial Function :

Research indicated that arsenazo III enhances superoxide anion formation in rat liver mitochondria upon interaction with Ca2+ and Mg2+. This interaction suggests a potential role for arsenazo III in studying mitochondrial bioenergetics and oxidative stress mechanisms .

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicity profile. The compound can exhibit toxic effects if ingested or improperly handled. Animal studies indicate that ingestion may lead to severe health issues, including gastrointestinal distress and hematological complications due to its arsenic content .

Safety Data

| Hazard Type | Description |

|---|---|

| Acute Health Effects | Toxic effects may result from ingestion; symptoms include nausea and shock. |

| Chronic Health Effects | Long-term exposure may lead to cancer and damage to blood stem cells. |

| Environmental Impact | Classified as hazardous; care should be taken to prevent environmental release. |

Propiedades

InChI |

InChI=1S/C22H18As2N4O14S2.Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQJUAYGHTVGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18As2N4NaO14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-00-2, 138608-19-2 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62337-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenazo III sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.